Selenium tetrachloride

Alcohol chlorination Alkyl chloride synthesis Lewis acid reagents

Selenium tetrachloride (SeCl₄, CAS 10026-03-6) is an inorganic selenium(IV) chloride existing as a yellow to white volatile solid. It is one of two commonly available selenium chlorides, alongside selenium monochloride (Se₂Cl₂), with a molar mass of 220.77 g/mol and density of 2.6 g/cm³.

Molecular Formula SeCl4
Cl4Se
Molecular Weight 220.8 g/mol
CAS No. 10026-03-6
Cat. No. B155243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSelenium tetrachloride
CAS10026-03-6
SynonymsSeCl4
selenium tetrachloride
Molecular FormulaSeCl4
Cl4Se
Molecular Weight220.8 g/mol
Structural Identifiers
SMILESCl[Se](Cl)(Cl)Cl
InChIInChI=1S/Cl4Se/c1-5(2,3)4
InChIKeyLNBXMNQCXXEHFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Selenium Tetrachloride (CAS 10026-03-6) for Industrial and Laboratory Procurement: Procurement-Ready Technical Profile


Selenium tetrachloride (SeCl₄, CAS 10026-03-6) is an inorganic selenium(IV) chloride existing as a yellow to white volatile solid [1]. It is one of two commonly available selenium chlorides, alongside selenium monochloride (Se₂Cl₂), with a molar mass of 220.77 g/mol and density of 2.6 g/cm³ . Commercially available in purities up to ≥99.5% (metals basis) [2], SeCl₄ serves as both a stoichiometric chlorinating reagent and a catalyst for biomimetic halogenation reactions. Its distinct reactivity profile—particularly in alcohol chlorination, electrophilic addition, and aqueous-phase halogenation—differentiates it from selenium oxychloride, selenium dioxide, and selenium monochloride in specific synthetic and purification applications [3].

Why Selenium Tetrachloride Cannot Be Replaced by Other Selenium Chlorides or Oxychlorides in Critical Applications


SeCl₄ exhibits a unique combination of volatility, solid-state tetrameric cubane-type cluster structure, and reactivity that cannot be replicated by Se₂Cl₂, SeOCl₂, or SeO₂ [1]. Se₂Cl₂ lacks the same volatility profile essential for selenium purification by sublimation [2]. SeOCl₂ (a liquid) and SeO₂ (a solid oxidizing agent) possess fundamentally different halogenation and redox capabilities . Critically, SeCl₄ avoids the Friedel-Crafts aromatic alkylation side reactions observed with its congener TeCl₄ when treating alcohols in aromatic solvents, making SeCl₄ the reagent of choice for clean alcohol-to-alkyl chloride conversion [3]. These differential properties mandate careful reagent selection based on the specific reaction manifold.

Quantitative Differentiation Evidence for Selenium Tetrachloride: Direct Comparator Performance Data for Procurement Decisions


SeCl₄ vs. TeCl₄ in Alcohol-to-Alkyl Chloride Conversion: Chemoselectivity Differentiation

Selenium tetrachloride converts alcohols to alkyl chlorides in nonpolar solvents with yields comparable to tellurium tetrachloride. However, the critical differentiator is chemoselectivity: when using TeCl₄ with benzyl, 1-phenylethyl, and t-butyl alcohols in aromatic solvents, high yields of Friedel-Crafts alkylated aromatics are obtained instead of the target alkyl chlorides. This competing aromatic alkylation pathway occurs to a negligible extent with SeCl₄ [1].

Alcohol chlorination Alkyl chloride synthesis Lewis acid reagents

SeCl₄ Stoichiometric Alcohol Chlorination: Quantitative Yield Range Across Substrate Scope

SeCl₄ reacts smoothly with alcohols in various nonpolar solvents to give corresponding alkyl chlorides in yields ranging from 44% to 97% [1]. The conversion of optically active (R)-(+)-1-phenylethanol to 1-phenylethyl chloride proceeds with nearly complete racemization, indicating an Sₙ1-type mechanism rather than stereospecific Sₙ2 substitution [1]. The chlorinating species is SeCl₄ itself, not dissociated chlorine gas [1].

Synthetic methodology Chlorinating agent Alkyl halide preparation

SeCl₄ as Biomimetic Iodination Catalyst in Aqueous Medium: Quantified Yield Performance

SeCl₄ serves as a commercially available catalyst for biomimetic iodofunctionalization of aromatic and heteroaromatic compounds using NaI as iodine source and 30% H₂O₂ as mild oxidant, in water without co-solvent [1]. Isolated yields of iodinated compounds range from 37% to 99% across tested substrates [1]. The catalytic system also demonstrates potential for bromination of aromatic substrates [1].

Biomimetic catalysis Iodofunctionalization Green chemistry

SeCl₄-Catalyzed Biomimetic Bromination: Quantitative Yield Range and Halogen Comparison

A biomimetic bromofunctionalization method using NaBr as bromine source, 30% H₂O₂ as oxidant, and SeCl₄ as catalyst in water without co-solvent affords brominated (hetero)aromatic compounds in reasonable yields [1]. Yields for brominated products range from 51% to 98% across the substrate scope evaluated [2]. ⁷⁷Se NMR experiments provided experimental support for the proposed halofunctionalization mechanism [1].

Bromofunctionalization Aromatic bromination Se catalysis

SeCl₄ Volatility vs. Se₂Cl₂: Selenium Purification Application Differentiation

The volatility of selenium tetrachloride can be exploited for the purification of elemental selenium [1]. SeCl₄ sublimes at approximately 191.4 °C (decomposes in water) and exists as a yellow to white volatile solid [1]. In contrast, selenium monochloride (Se₂Cl₂) is less volatile and has fundamentally different reactivity [2].

Selenium purification Volatility Materials processing

High-Purity SeCl₄ Synthesis: 99.9% Purity Achievable Under Anhydrous Conditions

Direct reaction of dry elementary chlorine with dry elementary selenium, with complete exclusion of even trace humidity, yields SeCl₄ with 99.9% purity [1]. Commercial specifications typically range from 95% to ≥99.5% (metals basis), with selenium content assayed at 35.0-36.5% after sulfite reduction . This high achievable purity contrasts with the inherent decomposition of SeCl₄ in moist air or water .

Synthesis optimization High-purity reagents Moisture-sensitive handling

Procurement-Guided Application Scenarios for Selenium Tetrachloride Based on Quantitative Evidence


Stoichiometric Chlorination of Primary and Secondary Alcohols to Alkyl Chlorides in Nonpolar Media

SeCl₄ is the preferred reagent when the synthetic goal is clean conversion of alcohols to alkyl chlorides without competing aromatic alkylation side reactions. Unlike TeCl₄, which promotes Friedel-Crafts alkylation when aromatic solvents are employed, SeCl₄ maintains chemoselectivity toward the desired chlorination pathway [1]. Expected yields range from 44% to 97% depending on substrate structure [1]. Procurement rationale: Select SeCl₄ over TeCl₄ when reaction medium includes aromatic components or when alkyl chloride purity is paramount.

Aqueous-Phase Biomimetic Iodination and Bromination of (Hetero)aromatic Substrates

SeCl₄ serves as a water-compatible catalyst for halogenation reactions under mild conditions using NaI or NaBr as halogen sources and H₂O₂ as oxidant. Iodinated products are obtained in 37-99% isolated yield [2]; brominated products in 51-98% yield [3]. The methodology operates in water without co-solvent, aligning with green chemistry principles. Procurement rationale: SeCl₄ enables halogenation protocols with reduced organic solvent usage, offering both synthetic utility and sustainability advantages.

Synthesis of Selenium Oxychloride via Controlled Hydrolysis

Controlled hydrolysis of SeCl₄ by introducing inert gas saturated with water vapor at room temperature yields well-defined SeOCl₂ [4]. The reaction progress can be monitored by conductivity measurements of released HCl [4]. This transformation pathway distinguishes SeCl₄ from SeO₂ and Se₂Cl₂, which do not serve as direct precursors to SeOCl₂ under comparable mild conditions [5]. Procurement rationale: SeCl₄ is the necessary starting material for laboratory preparation of SeOCl₂ via this mild hydrolysis route.

Elemental Selenium Purification via Volatile SeCl₄ Intermediate

The volatility of SeCl₄ (sublimation at 191.4 °C) enables its use as an intermediate in selenium purification processes [6]. In contrast, Se₂Cl₂ lacks sufficient volatility for efficient sublimation-based purification. This differential volatility property makes SeCl₄ the chloride of choice for industrial selenium refining applications that leverage gas-phase transport [6]. Procurement rationale: SeCl₄ is essential for purification workflows requiring a volatile selenium chloride intermediate.

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